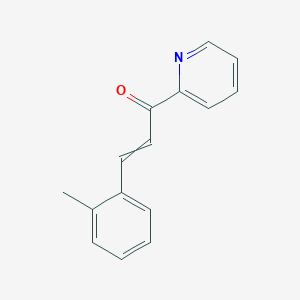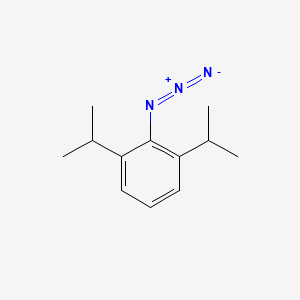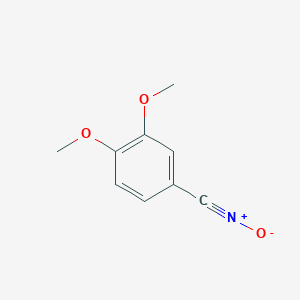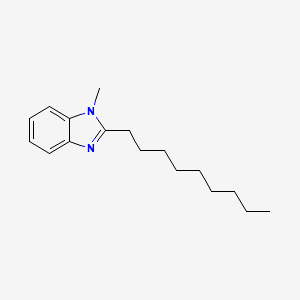![molecular formula C14H18O2 B14263388 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene CAS No. 185134-04-7](/img/structure/B14263388.png)
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bis(prop-2-en-1-yl)oxy group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene typically involves the reaction of 2-methylbenzyl alcohol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and other biomedical research.
Wirkmechanismus
The mechanism of action of 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene involves its interaction with molecular targets through its functional groups. The prop-2-en-1-yl groups can participate in various chemical reactions, including radical and nucleophilic processes, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene can be compared with similar compounds such as:
2-Propenoic acid, 1,1’-(2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)-1,3-propanediyl) ester: This compound has a similar structure but includes ester functional groups, which may impart different reactivity and applications.
2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate): This compound also features a benzene ring with multiple substituents, but its applications may differ due to the presence of ester linkages.
Eigenschaften
CAS-Nummer |
185134-04-7 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-[bis(prop-2-enoxy)methyl]-2-methylbenzene |
InChI |
InChI=1S/C14H18O2/c1-4-10-15-14(16-11-5-2)13-9-7-6-8-12(13)3/h4-9,14H,1-2,10-11H2,3H3 |
InChI-Schlüssel |
ALLCOHKPJPSSOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


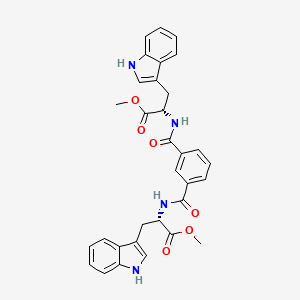
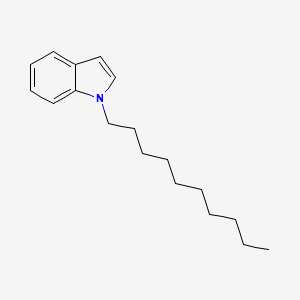
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
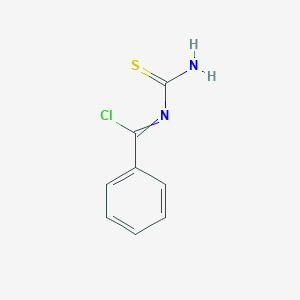
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
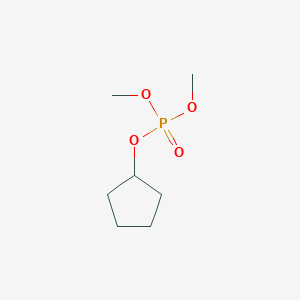
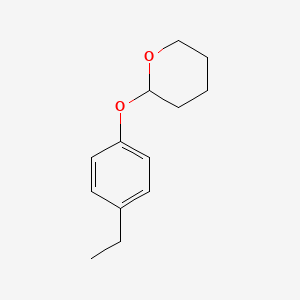
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/structure/B14263354.png)
